![molecular formula C11H11NO2S B5771555 N-(2-furylmethyl)-2-(2-thienyl)acetamide](/img/structure/B5771555.png)
N-(2-furylmethyl)-2-(2-thienyl)acetamide
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Overview
Description
N-(2-furylmethyl)-2-(2-thienyl)acetamide, commonly known as FTA, is a compound that has gained attention in the scientific community due to its potential therapeutic properties. FTA belongs to the class of compounds known as thioacetamides and has been studied for its pharmacological effects on the central nervous system.
Mechanism of Action
The mechanism of action of FTA is not fully understood, but it is believed to act on multiple pathways in the brain. FTA has been shown to increase the production of neurotrophic factors, which promote the growth and survival of neurons. FTA also has antioxidant properties, which can protect neurons from oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that FTA can improve cognitive function in animal models of Alzheimer's and Parkinson's disease. FTA has also been shown to reduce inflammation in the brain and increase the levels of neurotransmitters such as dopamine and serotonin.
Advantages and Limitations for Lab Experiments
One advantage of using FTA in lab experiments is that it has been shown to have low toxicity in animal models. However, FTA is a relatively new compound, and more research is needed to fully understand its pharmacological properties and potential side effects.
Future Directions
There are several future directions for research on FTA. One area of interest is exploring the potential of FTA as a treatment for other neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Another area of research is investigating the optimal dosage and administration of FTA for therapeutic use. Additionally, more studies are needed to fully understand the mechanism of action of FTA and its effects on different pathways in the brain.
Synthesis Methods
FTA can be synthesized through a multistep process starting with the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 2-thiophenyl chloride. The 2-thiophenyl chloride is then reacted with N-(2-furylmethyl)amine to form FTA.
Scientific Research Applications
FTA has been studied for its potential therapeutic properties in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that FTA has neuroprotective effects and can improve cognitive function in animal models.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c13-11(7-10-4-2-6-15-10)12-8-9-3-1-5-14-9/h1-6H,7-8H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLQGUYWSYUWKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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